molecular formula C17H15NO2 B3160367 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 866040-77-9

3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No. B3160367
CAS RN: 866040-77-9
M. Wt: 265.31 g/mol
InChI Key: WPHZWPLPYKHTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid, also known as NPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPA is a synthetic compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid is not fully understood, but it is believed to act through the modulation of various cellular signaling pathways. 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid has been shown to activate certain receptors in the brain, leading to the release of neurotransmitters and the modulation of neuronal activity. Additionally, 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the inhibition of cancer cell growth. 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid has also been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid has been extensively studied, and its effects on various biological systems are well-documented. However, one limitation of using 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for the study of 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid, including the development of new therapeutic applications in neuroscience, pharmacology, and cancer research. Additionally, further studies are needed to fully understand the mechanism of action of 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid and to identify any potential side effects or toxicity concerns. Finally, the development of new synthesis methods for 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid may allow for the production of larger quantities of this compound, making it more widely available for use in scientific research.

Scientific Research Applications

3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, leading to potential applications in the treatment of neurological disorders such as schizophrenia and depression. In pharmacology, 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. In cancer research, 3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

3-naphthalen-1-yl-3-pyrrol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-17(20)12-16(18-10-3-4-11-18)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,16H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHZWPLPYKHTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257481
Record name β-1-Naphthalenyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid

CAS RN

866040-77-9
Record name β-1-Naphthalenyl-1H-pyrrole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866040-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-1-Naphthalenyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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